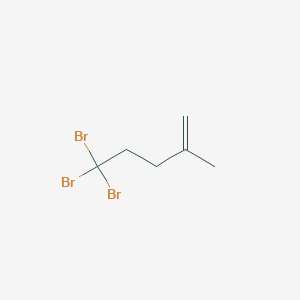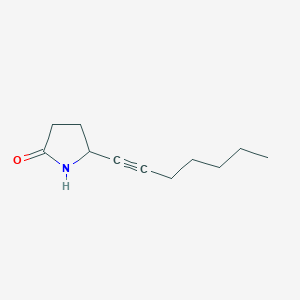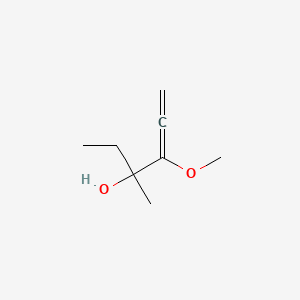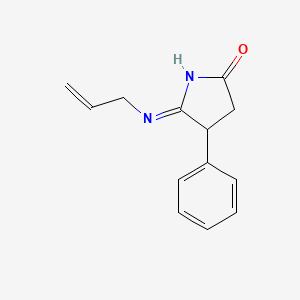
N-tert-Butyl-N,N,2-trimethylprop-2-en-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-N,N,2-trimethylprop-2-en-1-aminium iodide is an organic compound that features a tert-butyl group attached to a nitrogen atom, which is further connected to a trimethylprop-2-en-1-aminium group
Vorbereitungsmethoden
The synthesis of N-tert-Butyl-N,N,2-trimethylprop-2-en-1-aminium iodide typically involves nucleophilic substitution reactions. One common method is the reaction of tert-butylamine with a suitable alkyl halide, such as 2-bromo-2-methylpropene, in the presence of a base like potassium carbonate. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution process. The resulting product is then treated with hydroiodic acid to form the iodide salt.
Analyse Chemischer Reaktionen
N-tert-Butyl-N,N,2-trimethylprop-2-en-1-aminium iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For example, oxidation with hydrogen peroxide can yield corresponding oxides.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-N,N,2-trimethylprop-2-en-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-N,N,2-trimethylprop-2-en-1-aminium iodide involves its interaction with molecular targets through nucleophilic substitution and elimination reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
N-tert-Butyl-N,N,2-trimethylprop-2-en-1-aminium iodide can be compared with other similar compounds such as:
N-tert-Butylbenzenesulfinimidoyl chloride: This compound is used as an oxidant in organic synthesis and has similar nucleophilic substitution and elimination properties.
N-tert-Butyldiethanolamine: This compound is used in the synthesis of metal clusters and has similar steric hindrance properties.
N-tert-Butylmethylamine: This compound is used in the preparation of various organic molecules and has similar reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific structural features and the resulting reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
61307-99-1 |
|---|---|
Molekularformel |
C10H22IN |
Molekulargewicht |
283.19 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(2-methylprop-2-enyl)azanium;iodide |
InChI |
InChI=1S/C10H22N.HI/c1-9(2)8-11(6,7)10(3,4)5;/h1,8H2,2-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XLTUYSFFZWYYOA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)C[N+](C)(C)C(C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Propan-2-yl)disulfanyl]methyl thiocyanate](/img/structure/B14589562.png)


![4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14589578.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl-](/img/structure/B14589581.png)

![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)

![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)



![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)
![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
